molecular formula C14H17N5 B13048735 (5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

Cat. No.: B13048735
M. Wt: 255.32 g/mol
InChI Key: ADMAKIUWASRCJK-ZYHUDNBSSA-N
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Description

(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is a complex organic compound with a unique structure that combines elements of pyridine and triazolo-naphthyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine typically involves multi-step organic reactions. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of O-acyl oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also involve continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application, but generally, the compound exerts its effects by altering biochemical processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is unique due to its specific arrangement of functional groups and the combination of pyridine and triazolo-naphthyridine structures

Properties

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

(5aR,9aR)-1-pyridin-2-yl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine

InChI

InChI=1S/C14H17N5/c1-2-7-16-11(3-1)14-18-17-13-5-4-10-9-15-8-6-12(10)19(13)14/h1-3,7,10,12,15H,4-6,8-9H2/t10-,12-/m1/s1

InChI Key

ADMAKIUWASRCJK-ZYHUDNBSSA-N

Isomeric SMILES

C1CC2=NN=C(N2[C@H]3[C@H]1CNCC3)C4=CC=CC=N4

Canonical SMILES

C1CC2=NN=C(N2C3C1CNCC3)C4=CC=CC=N4

Origin of Product

United States

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